molecular formula C16H30N2O5 B14462959 N-(tert-Butoxycarbonyl)-L-valyl-L-isoleucine CAS No. 66024-28-0

N-(tert-Butoxycarbonyl)-L-valyl-L-isoleucine

Cat. No.: B14462959
CAS No.: 66024-28-0
M. Wt: 330.42 g/mol
InChI Key: CAMLXKMBENOSLU-SRVKXCTJSA-N
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Description

N-(tert-Butoxycarbonyl)-L-valyl-L-isoleucine: is a compound that belongs to the class of N-protected amino acids. It is commonly used in peptide synthesis due to its stability and ease of deprotection. The tert-butoxycarbonyl (Boc) group serves as a protecting group for the amino function, preventing unwanted reactions during the synthesis process.

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of N-(tert-Butoxycarbonyl)-L-valyl-L-isoleucine typically involves the protection of the amino group of L-valine and L-isoleucine with the Boc group. This is achieved by reacting the amino acids with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in an organic solvent like tetrahydrofuran (THF) or acetonitrile .

Industrial Production Methods: In an industrial setting, the synthesis can be scaled up by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of automated peptide synthesizers also facilitates the large-scale production of Boc-protected amino acids.

Chemical Reactions Analysis

Types of Reactions: N-(tert-Butoxycarbonyl)-L-valyl-L-isoleucine undergoes several types of reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Deprotection: L-valyl-L-isoleucine.

    Coupling: Peptides with extended amino acid chains.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-(tert-Butoxycarbonyl)-L-valyl-L-isoleucine primarily involves its role as a protected amino acid in peptide synthesis. The Boc group protects the amino function during the synthesis process, preventing unwanted side reactions. Upon deprotection, the free amino group can participate in peptide bond formation, allowing for the assembly of peptides and proteins .

Comparison with Similar Compounds

  • N-(tert-Butoxycarbonyl)-L-leucine
  • N-(tert-Butoxycarbonyl)-L-alanine
  • N-(tert-Butoxycarbonyl)-L-phenylalanine

Uniqueness: N-(tert-Butoxycarbonyl)-L-valyl-L-isoleucine is unique due to its specific combination of L-valine and L-isoleucine, which imparts distinct structural and functional properties to the peptides synthesized using this compound. The presence of branched-chain amino acids like valine and isoleucine can influence the folding and stability of the resulting peptides .

Properties

CAS No.

66024-28-0

Molecular Formula

C16H30N2O5

Molecular Weight

330.42 g/mol

IUPAC Name

(2S,3S)-3-methyl-2-[[(2S)-3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoyl]amino]pentanoic acid

InChI

InChI=1S/C16H30N2O5/c1-8-10(4)12(14(20)21)17-13(19)11(9(2)3)18-15(22)23-16(5,6)7/h9-12H,8H2,1-7H3,(H,17,19)(H,18,22)(H,20,21)/t10-,11-,12-/m0/s1

InChI Key

CAMLXKMBENOSLU-SRVKXCTJSA-N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)O)NC(=O)[C@H](C(C)C)NC(=O)OC(C)(C)C

Canonical SMILES

CCC(C)C(C(=O)O)NC(=O)C(C(C)C)NC(=O)OC(C)(C)C

Origin of Product

United States

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